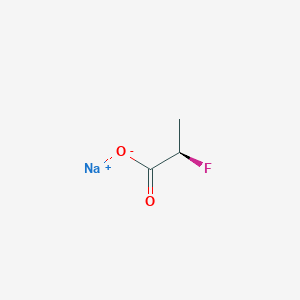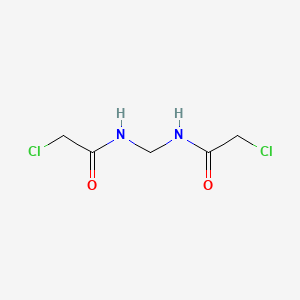
sodium (2R)-2-fluoropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (2R)-2-fluoropropanoate, or 2-Fluoropropanoic acid (2-FPA), is an organic compound with the chemical formula C3H5FO2. It is a colorless, water-soluble solid that is used in a variety of scientific and industrial applications. It is a versatile molecule that can be used for a variety of synthetic and analytical purposes. 2-FPA is a common reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. In addition, 2-FPA has been used in the synthesis of a number of biologically active compounds, such as the anticoagulant heparin.
作用机制
2-FPA is a versatile molecule that can be used as a reagent in a variety of organic reactions. In organic synthesis, 2-FPA acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. In addition, 2-FPA can act as a leaving group, allowing for the formation of new bonds between substrates.
Biochemical and Physiological Effects
2-FPA has been studied for its potential biochemical and physiological effects. Studies have shown that 2-FPA can inhibit the activity of enzymes involved in the metabolism of fatty acids, and can also inhibit the activity of enzymes involved in the metabolism of carbohydrates. In addition, studies have shown that 2-FPA can inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids.
实验室实验的优点和局限性
2-FPA is a versatile molecule that can be used in a variety of laboratory experiments. It is a relatively inexpensive reagent, and is relatively easy to handle and store. In addition, 2-FPA is highly water-soluble, and can be used in a variety of aqueous solutions. However, 2-FPA is a relatively weak nucleophile, and its reactivity can be limited in some cases.
未来方向
There are a number of potential future directions for the use of 2-FPA in scientific research. 2-FPA could be used in the synthesis of new pharmaceuticals and other industrial chemicals, as well as in the synthesis of new fluorescent probes for the detection and quantification of biomolecules. In addition, 2-FPA could be used in the development of new analytical methods for the analysis of proteins, carbohydrates, and nucleic acids. Finally, 2-FPA could be used in the development of new inhibitors of enzymes involved in the metabolism of fatty acids, carbohydrates, and proteins.
合成方法
2-FPA can be synthesized by several methods, including the reaction of sodium hydroxide with 2-fluoroethanol, the reaction of 2-fluoroethanol with sodium hypochlorite, and the reaction of sodium hypochlorite with 2-fluorobutane. The most common method for the synthesis of 2-FPA is the reaction of sodium hydroxide with 2-fluoroethanol. In this reaction, the sodium hydroxide reacts with the 2-fluoroethanol to form 2-FPA and sodium fluoride.
科学研究应用
2-FPA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other industrial chemicals, and as a reactant in the synthesis of biologically active compounds. In addition, 2-FPA is used in the synthesis of a number of fluorescent probes, which are used to detect and quantify various biomolecules. 2-FPA is also used as a reagent in the analysis of proteins, carbohydrates, and nucleic acids.
属性
IUPAC Name |
sodium;(2R)-2-fluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYHENABJMJFTR-HSHFZTNMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)[O-])F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)



![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
